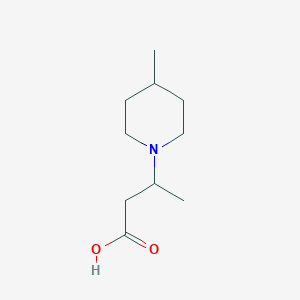
3-(4-Methylpiperidin-1-yl)butanoic acid
説明
“3-(4-Methylpiperidin-1-yl)butanoic acid” is a compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is related to butanoic acid, which is a four-carbon acid that occurs in butter and animal fat .
Molecular Structure Analysis
The InChI code for “3-(4-Methylpiperidin-1-yl)butanoic acid” is 1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13) . The Canonical SMILES is CC1CCN(CC1)CCCC(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass is 185.141578849 g/mol .科学的研究の応用
1. Urease Inhibition
A study by (Nazir et al., 2018) explored the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid. These compounds were found to be potent inhibitors of the urease enzyme, suggesting potential therapeutic applications.
2. Anticonvulsant and Antinociceptive Activities
Research by (Kamiński et al., 2016) synthesized piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, noting their potential as hybrid anticonvulsants. These molecules combine fragments of known antiepileptic drugs, displaying broad-spectrum anticonvulsant activities.
3. Organometallic Analogs in Medicinal Chemistry
In the field of medicinal organometallic chemistry, (Patra et al., 2012) synthesized planar chiral carboxylic acid derivatives, including propanoic acid variants. These compounds were tested for antibacterial activity, though they showed no promising results.
4. Bioorganic Chemistry
A study by (Kumar et al., 2002) involved the synthesis of a β-amino acid homologue of L-histidine from L-histidine methyl ester, which includes a butanoic acid intermediate. This contributes to the understanding of amino acid analogs in bioorganic chemistry.
5. Idiopathic Pulmonary Fibrosis Treatment
(Procopiou et al., 2018) investigated a series of 3-aryl(pyrrolidin-1-yl)butanoic acids as potential treatments for idiopathic pulmonary fibrosis. These compounds showed high affinity and selectivity for the αvβ6 integrin.
6. Food Safety
A study by (Hu et al., 2020) identified 3-methyl-butanoic acid as a metabolic marker for Staphylococcus aureus in pork, suggesting applications in food safety and quality control.
7. Nanotechnology
(Ali et al., 2012) utilized butanoic acid derivatives in the development of synthetic ion channels for nanofluidic devices, demonstrating the potential of these compounds in nanotechnology applications.
8. Solar Cell Engineering
In solar cell technology, (Kim et al., 2006) engineered organic sensitizers, including cyano-acrylic acid derivatives, achieving high incident photon to current conversion efficiencies.
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGMBRWTFDNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



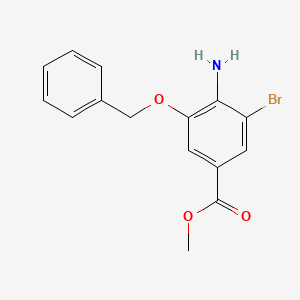
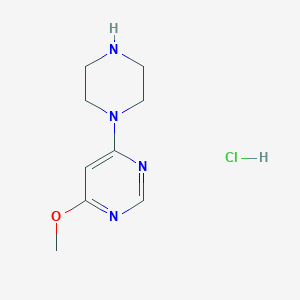
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
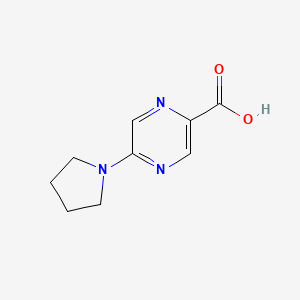
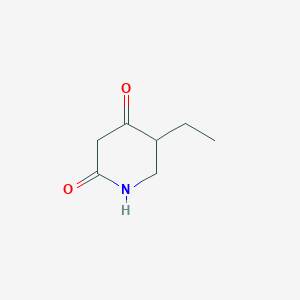

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
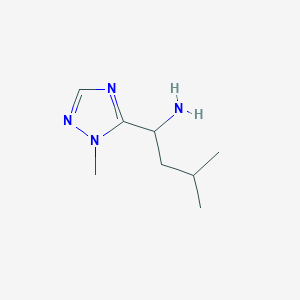
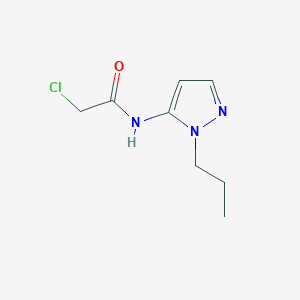

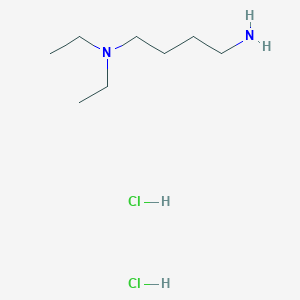
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)